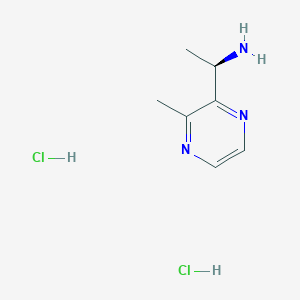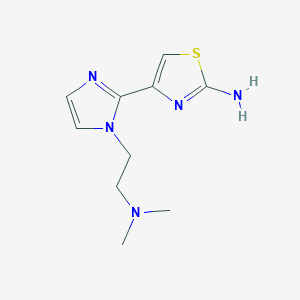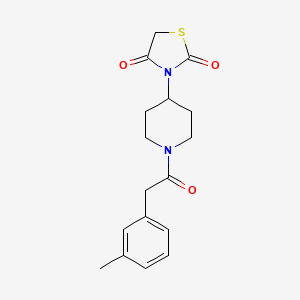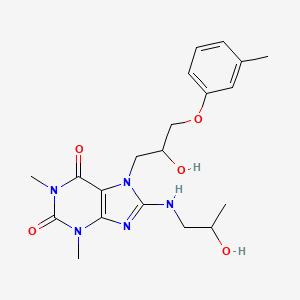![molecular formula C17H23N3O2S B2615587 N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361764-19-2](/img/structure/B2615587.png)
N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as EPPIC, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. EPPIC is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its inhibition of FAAH. FAAH is an enzyme that breaks down endocannabinoids, which are lipid molecules that bind to cannabinoid receptors in the body. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to produce various biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anxiety-reducing), and antidepressant effects. These effects are thought to be mediated by the activation of cannabinoid receptors in the body, which can regulate various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for use in lab experiments, including its small size, high potency, and selectivity for FAAH inhibition. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide, including the development of more selective and potent FAAH inhibitors, the exploration of this compound's potential as a treatment for various disorders, and the investigation of the effects of long-term this compound administration on physiological processes. Additionally, the use of this compound in combination with other compounds, such as other endocannabinoid system modulators, may provide new insights into the function of the endocannabinoid system and its potential therapeutic applications.
Métodos De Síntesis
N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using various methods, including the reaction of 2-ethylthiopyridine-4-carboxylic acid with 1-(prop-2-enoyl)piperidine-4-carboxylic acid, followed by N-methylation using methyl iodide. Another method involves the reaction of 2-ethylthiopyridine-4-carboxylic acid with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with 1-(prop-2-enoyl)piperidine-4-carboxylic acid and N-methylation using methyl iodide. The purity of this compound can be confirmed using various techniques, including NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has been used in various scientific research applications, including as a tool to study the function of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, mood, and appetite. This compound has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which breaks down endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can help to alleviate pain and improve mood.
Propiedades
IUPAC Name |
N-[(2-ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-3-16(21)20-9-6-14(7-10-20)17(22)19-12-13-5-8-18-15(11-13)23-4-2/h3,5,8,11,14H,1,4,6-7,9-10,12H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLYMLUXYCXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)CNC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2615506.png)


![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)




![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)
![4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2615522.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)

